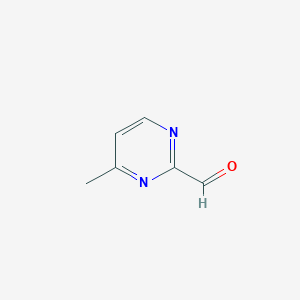

4-Methylpyrimidine-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyrimidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5-2-3-7-6(4-9)8-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGSMHJOMIMVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methylpyrimidine-2-carbaldehyde: Properties, Synthesis, and Applications in Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylpyrimidine-2-carbaldehyde (CAS No. 933745-52-9) is a heterocyclic aldehyde that represents a valuable and versatile building block in modern medicinal chemistry.[1][2] Its structure combines the biologically significant pyrimidine core with a reactive carbaldehyde functional group, offering a strategic scaffold for the synthesis of diverse molecular architectures. The pyrimidine ring is a "privileged scaffold," central to the structure of nucleobases and numerous FDA-approved drugs, while the aldehyde group serves as a key synthetic handle for elaboration and diversification. This guide provides a comprehensive technical overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and its significant potential in the field of drug discovery and development.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is of immense biological importance. It forms the structural foundation of the nucleobases uracil, thymine, and cytosine, which are fundamental components of RNA and DNA. This inherent biological relevance has driven extensive research into pyrimidine derivatives, revealing a broad spectrum of pharmacological activities.

In medicinal chemistry, the pyrimidine core is prized for its ability to engage with a wide array of biological targets through hydrogen bonding and by serving as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. Consequently, pyrimidine derivatives have found therapeutic applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The strategic placement of a methyl group and a reactive carbaldehyde on this scaffold, as in this compound, creates a highly valuable intermediate for constructing novel and potent therapeutic agents.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not broadly published, its key properties can be identified from supplier data and predicted based on its chemical structure.

Core Chemical Properties

A summary of the fundamental properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 933745-52-9 | [1][2][3][4] |

| Molecular Formula | C₆H₆N₂O | [1][2] |

| Molecular Weight | 122.12 g/mol | [1][2] |

| SMILES | CC1=NC(=NC=C1)C=O | [1] |

| Purity (Typical) | ≥95% | [3][5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

Predicted Spectroscopic Characteristics

The structural features of this compound suggest a distinct spectroscopic signature that is crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a sharp singlet for the methyl (CH₃) protons, typically in the δ 2.0-2.5 ppm range. The aldehyde proton (-CHO) would appear as a highly deshielded singlet far downfield, likely between δ 9.5-10.5 ppm. The two aromatic protons on the pyrimidine ring would present as doublets in the δ 7.0-9.0 ppm region, with their exact chemical shifts and coupling constants dependent on the electronic environment.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should feature a signal for the carbonyl carbon of the aldehyde at a characteristic downfield shift, typically δ 185-200 ppm.[6] The methyl carbon would appear at a high field (δ 15-25 ppm), while the four sp²-hybridized carbons of the pyrimidine ring would resonate in the aromatic region (δ 110-170 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, expected in the range of 1680–1715 cm⁻¹.[7] Other key signals would include C-H stretching from the methyl and aromatic groups (around 2800–3100 cm⁻¹) and characteristic C=N and C=C stretching vibrations from the pyrimidine ring (around 1450–1620 cm⁻¹).[8]

-

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (m/z ≈ 122 or 123, respectively).

Synthesis and Manufacturing Insights

Proposed Synthetic Workflow

A logical approach involves the construction of the 4-methylpyrimidine core followed by the introduction of the carbaldehyde group at the 2-position. A common strategy for installing functionality at the 2-position is to start with a precursor like thiourea.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of Nitrile to Aldehyde (Step 4)

This protocol outlines the final step of the proposed synthesis, a critical transformation that requires carefully controlled conditions to prevent over-reduction to the alcohol.

Objective: To synthesize this compound from 4-Methylpyrimidine-2-carbonitrile via reduction.

Materials:

-

4-Methylpyrimidine-2-carbonitrile (1.0 eq)

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene (1.2 eq)

-

Anhydrous Toluene

-

2 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylpyrimidine-2-carbonitrile in anhydrous toluene in a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Causality: This low temperature is crucial to prevent over-reduction of the aldehyde intermediate to the corresponding primary alcohol.

-

DIBAL-H Addition: Slowly add the DIBAL-H solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C.

-

Reaction Monitoring: Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 2 M HCl at -78°C. Self-Validation: The formation of a precipitate (aluminum salts) and gas evolution indicates successful quenching of the reducing agent.

-

Warm-up & Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash removes any residual acid, while the brine wash aids in breaking emulsions and removing water.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final compound.

Chemical Reactivity and Mechanistic Pathways

The reactivity of this compound is dictated by its two primary functional components: the electrophilic aldehyde group and the electron-deficient pyrimidine ring.

Reactions at the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of synthetic transformations, making this molecule an ideal starting point for library synthesis.

Caption: Major reactivity pathways of the carbaldehyde group.

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.

-

Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for generating amine diversity. The aldehyde can be condensed with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ (e.g., with sodium cyanoborohydride) to yield a new secondary or tertiary amine.

-

Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for converting the aldehyde into an alkene, enabling carbon-carbon bond formation and scaffold extension.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents or reduced to a primary alcohol with mild reducing agents like sodium borohydride.

Reactivity of the Pyrimidine Ring

The pyrimidine ring is electron-deficient due to the presence of two electronegative nitrogen atoms. This generally makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly if a leaving group is present on the ring.

Applications in Drug Discovery

The true value of this compound lies in its application as a core intermediate for synthesizing libraries of compounds for drug discovery programs. The pyrimidine scaffold is a well-established pharmacophore in numerous therapeutic areas.

-

Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a pyrimidine core that often occupies the adenine-binding region of the ATP pocket. The aldehyde group on this scaffold allows for the systematic introduction of various side chains via reductive amination to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity.

-

Anticancer Agents: Pyrimidine derivatives are central to many anticancer therapies. This building block can be used to synthesize novel compounds that target cell division, signaling pathways, or microtubule dynamics.

-

Anti-Infective Agents: The pyrimidine ring is also present in various antibacterial, antifungal, and antiviral drugs. This compound serves as a starting point for creating new derivatives to combat drug-resistant pathogens.

Safety and Handling

As with any reactive chemical intermediate, proper safety protocols must be followed.

-

Hazard Class: While specific data is limited, aldehydes are generally considered harmful if swallowed and can cause skin and serious eye irritation.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent oxidation of the aldehyde group.[2]

Conclusion

This compound is a high-value chemical intermediate poised for significant application in pharmaceutical research and development. Its combination of a biologically validated pyrimidine core and a synthetically versatile aldehyde handle provides medicinal chemists with a powerful tool for the design and synthesis of next-generation therapeutics. The strategic application of this building block will undoubtedly continue to fuel the discovery of novel drug candidates across a wide range of diseases.

References

- Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

-

MDPI. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Molecules, 27(19), 6593. Retrieved from [Link]

-

Applied Science and Biotechnology Journal for Advanced Research. (2023). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved from [Link]

-

MDPI. (2019). Carbazole- and Triphenylamine-Substituted Pyrimidines: Synthesis and Photophysical Properties. Molecules, 24(9), 1756. Retrieved from [Link]

-

MDPI. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 4983. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

-

Mansoura University. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis, Spectroscopic Characterization, Structural Studies, and In Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives. Retrieved from [Link]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 123-142. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Retrieved from [Link]

-

NIH National Library of Medicine. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Retrieved from [Link]

-

MDPI. (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 25(23), 5556. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-mercaptopyrimidine. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 933745-52-9|this compound|BLD Pharm [bldpharm.com]

- 3. aksci.com [aksci.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. 933745-52-9 this compound AKSci 3614DD [aksci.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 9. bu.edu.eg [bu.edu.eg]

- 10. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data of 4-Methylpyrimidine-2-carbaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the key spectroscopic data for 4-methylpyrimidine-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural elucidation of pyrimidine-based compounds.

Introduction: The Structural Significance of this compound

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a multitude of biologically active compounds. The introduction of a methyl group and a carbaldehyde (aldehyde) functionality at the 4- and 2-positions, respectively, of the pyrimidine ring creates a molecule with a unique electronic and steric profile. The aldehyde group, in particular, serves as a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block in the synthesis of more complex pharmaceutical agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity and purity of this compound and its derivatives.

Molecular Structure of this compound

Figure 1: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the aldehyde proton, the two aromatic protons on the pyrimidine ring, and the methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aldehyde-H | 9.5 - 10.5[2][3][4] | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the C=O bond.[2] |

| H-6 | ~8.8 | Doublet (d) | 1H | Protons on pyrimidine rings are typically deshielded due to the electron-withdrawing nature of the nitrogen atoms.[1] The proton at position 6 is coupled to the proton at position 5. |

| H-5 | ~7.4 | Doublet (d) | 1H | The proton at position 5 is also on the pyrimidine ring but is expected to be at a slightly higher field compared to H-6.[1] It is coupled to the proton at position 6. |

| Methyl-H | ~2.5 | Singlet (s) | 3H | The methyl group protons are in a relatively shielded environment, attached to an sp²-hybridized carbon of the pyrimidine ring.[5] |

Experimental Protocol for ¹H NMR Spectroscopy:

A standard ¹H NMR spectrum would be acquired on a 300-600 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) added as an internal standard (0 ppm). A standard single-pulse experiment would be sufficient.

Figure 2: General workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show six distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Aldehyde) | 190 - 200[6] | The carbonyl carbon of an aldehyde is highly deshielded and appears at a very low field. |

| C-2 | ~160 | This carbon is bonded to two electronegative nitrogen atoms and the aldehyde group, leading to significant deshielding.[7] |

| C-4 | ~168 | This carbon is bonded to a nitrogen atom and the methyl group, and is also part of the aromatic system. |

| C-6 | ~158 | This carbon is adjacent to a nitrogen atom within the pyrimidine ring.[7] |

| C-5 | ~122 | This is the only CH carbon in the pyrimidine ring and is expected to be the most shielded of the ring carbons.[7] |

| Methyl-C | ~24 | The methyl carbon is an sp³-hybridized carbon and will appear in the upfield region of the spectrum.[8] |

Experimental Protocol for ¹³C NMR Spectroscopy:

The ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are typically required. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100 - 3000[9] | Stretching vibration of the C-H bonds on the pyrimidine ring.[10] |

| Aliphatic C-H Stretch | 2950 - 2850[11] | Stretching vibration of the C-H bonds in the methyl group. |

| Aldehyde C-H Stretch | 2850 and 2750 (two weak bands)[12][13] | Characteristic Fermi resonance doublet for the aldehyde C-H stretch.[13] |

| C=O Stretch (Aldehyde) | 1710 - 1685[14][15] | Strong absorption due to the stretching of the carbonyl double bond, conjugated to the aromatic ring.[16] |

| C=N and C=C Stretch | 1600 - 1475[9][11] | Stretching vibrations within the pyrimidine ring. |

Experimental Protocol for IR Spectroscopy:

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid or solid sample, a small amount can be placed between two salt (e.g., NaCl or KBr) plates to form a thin film. Alternatively, a solid sample can be mixed with KBr powder and pressed into a pellet.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Predicted Fragmentation Pattern:

For this compound (Molecular Weight: 122.12 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 122. The fragmentation is likely to proceed through several key pathways:

-

Loss of a hydrogen radical (H˙): A common fragmentation for aldehydes, leading to a stable acylium ion at m/z 121.[17][18]

-

Loss of carbon monoxide (CO): Following the loss of H˙, the acylium ion can lose a molecule of CO to give a fragment at m/z 93.[19]

-

Loss of the aldehyde group (CHO˙): Cleavage of the C-C bond between the pyrimidine ring and the aldehyde group would result in a fragment at m/z 93.

-

Ring fragmentation: The pyrimidine ring itself can undergo cleavage, although the stability of the aromatic ring often makes this a less favorable process compared to the loss of substituents.[20][21][22]

Figure 3: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry:

A mass spectrum would typically be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, where it is vaporized and bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The predicted chemical shifts, absorption bands, and fragmentation patterns are based on established principles and data from analogous structures, offering a reliable framework for the structural characterization of this important heterocyclic compound. Researchers and scientists working with this molecule can use this guide to aid in the interpretation of their experimental data and to confirm the successful synthesis of their target compound.

References

-

Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. [Link]

-

15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. OpenStax. [Link]

-

IR Spectroscopy Tutorial: Aromatics. University of California, Los Angeles. [Link]

-

12.04 1H NMR Chemical Shifts | OrganicChemGuide - organic chemistry tutor. OrganicChemGuide. [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]

-

Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. [Link]

-

chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]

-

15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax. OpenStax. [Link]

-

Lecture 25 : Mass and Infrared Spectrocopies - NPTEL Archive. NPTEL. [Link]

-

19.14 Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Chemical shifts. University of Regensburg. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

13-C NMR Chemical Shift Table | PDF | Alkene - Scribd. Scribd. [Link]

-

13C NMR Chemical Shift - Oregon State University. Oregon State University. [Link]

-

Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]

-

Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. JoVE. [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

Why is the 13C NMR signal caused by the aldehyde carbonyl carbon occur more downfield than those caused by the carboxylic acid carbon? - Quora. Quora. [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. eGyanKosh. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I. University of Alberta. [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. ACD/Labs. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Carbonyl - compounds - IR - spectroscopy. University of Warsaw. [Link]

-

The C=O Bond, Part II: Aldehydes | Spectroscopy Online. Spectroscopy Online. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Science Publishing. [Link]

-

GCMS Section 6.11.4 - Whitman People. Whitman College. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. ResearchGate. [Link]

-

(PDF) 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - ResearchGate. ResearchGate. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC - NIH. National Institutes of Health. [Link]

-

Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift - PubMed. PubMed. [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation - JoVE. JoVE. [Link]

-

13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines - ResearchGate. ResearchGate. [Link]

-

Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

Sources

- 1. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 2. organicchemistryguide.com [organicchemistryguide.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. Effect of methylation on the pyrimidine-pyrimidine stacking interaction studied by (1)H NMR chemical shift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. eng.uc.edu [eng.uc.edu]

- 12. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 15. chem.pg.edu.pl [chem.pg.edu.pl]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. GCMS Section 6.11.4 [people.whitman.edu]

- 18. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 19. archive.nptel.ac.in [archive.nptel.ac.in]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. sphinxsai.com [sphinxsai.com]

- 22. article.sapub.org [article.sapub.org]

An In-depth Technical Guide to 4-Methylpyrimidine-2-carbaldehyde (CAS No: 933745-52-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Methylpyrimidine-2-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, synthesis, reactivity, and potential applications, offering a valuable resource for researchers engaged in novel molecule design and development.

Core Chemical Identity

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids and many biologically active molecules.[1] The presence of both a reactive carbaldehyde group and a methyl-substituted pyrimidine ring makes this compound a versatile synthon in organic chemistry.

CAS Number: 933745-52-9[2]

Molecular Formula: C₆H₆N₂O[2]

Molecular Weight: 122.12 g/mol [2][3]

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical and Safety Data

While comprehensive experimental data is not widely published, information from suppliers provides a foundational understanding of the properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [2] |

| Purity | ≥95% | [2] |

| Storage Temperature | Room Temperature or 2-8°C in an inert atmosphere | [2][3] |

| Melting Point | No data available | [4] |

| Boiling Point | No data available | [5] |

| Solubility | No data available |

Safety Information:

According to supplier safety data sheets, this compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis and Reactivity

Synthetic Approaches

One potential synthetic route is the Riley oxidation , which utilizes selenium dioxide (SeO₂) to oxidize an activated methyl group to an aldehyde.[6]

Figure 2: Proposed synthesis of this compound via Riley Oxidation.

Experimental Protocol (Proposed):

-

Step 1: Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylpyrimidine in a suitable solvent such as aqueous dioxane.

-

Step 2: Addition of Oxidizing Agent: Add a stoichiometric amount of selenium dioxide to the solution.

-

Step 3: Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Step 4: Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove selenium byproduct. The crude product can then be extracted and purified using column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde group and the electronic properties of the pyrimidine ring.

-

Nucleophilic Addition: The carbonyl carbon of the aldehyde is susceptible to attack by various nucleophiles, leading to the formation of alcohols, imines, and other derivatives.

-

Condensation Reactions: The aldehyde can participate in condensation reactions, such as the Knoevenagel condensation, to form more complex molecular scaffolds.

-

Oxidation and Reduction: The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for synthetic elaboration.

The pyrimidine ring itself can undergo various transformations, although the electron-withdrawing nature of the nitrogen atoms makes it less susceptible to electrophilic aromatic substitution compared to benzene.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of FDA-approved drugs with diverse therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[7][8] The aldehyde functionality serves as a crucial handle for introducing molecular diversity and building complex drug-like molecules.

While specific applications of this compound are not extensively documented, its structural motifs suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. For instance, the related compound, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde, is a known intermediate in the preparation of potent p38 kinase inhibitors, which are targets for inflammatory diseases.[9]

The strategic placement of the methyl and aldehyde groups on the pyrimidine ring of this compound allows for the exploration of structure-activity relationships (SAR) in drug design. The aldehyde can be converted into various functional groups to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Figure 3: Role of this compound in a typical drug discovery process.

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. However, based on its structure, the following characteristic signals would be expected in its NMR spectra:

-

¹H NMR:

-

A singlet for the aldehydic proton, typically in the range of 9-10 ppm.

-

Signals for the two aromatic protons on the pyrimidine ring.

-

A singlet for the methyl group protons.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon of the aldehyde, typically in the range of 190-200 ppm.

-

Signals for the carbon atoms of the pyrimidine ring.

-

A signal for the methyl group carbon.

-

Researchers are advised to acquire and interpret their own analytical data for structural confirmation and purity assessment.

Conclusion

This compound is a valuable heterocyclic building block with considerable potential for applications in organic synthesis, particularly in the realm of medicinal chemistry. Its combination of a privileged pyrimidine scaffold and a reactive aldehyde functionality makes it an attractive starting material for the synthesis of diverse molecular libraries for drug discovery. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation for scientists and researchers interested in utilizing this promising compound in their work.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -. Retrieved from [Link]

-

Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, CDCl3, experimental) (HMDB0029638). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. This compound | 933745-52-9 [sigmaaldrich.com]

- 3. 933745-52-9|this compound|BLD Pharm [bldpharm.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. aksci.com [aksci.com]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Introduction: The Imperative for Unambiguous Characterization

An In-Depth Technical Guide to the Structure Elucidation of 4-Methylpyrimidine-2-carbaldehyde

In the fields of medicinal chemistry and materials science, pyrimidine derivatives represent a "privileged scaffold," a core structural motif renowned for its presence in a vast array of pharmacologically active agents and functional materials.[1] The introduction of specific substituents, such as the methyl and carbaldehyde groups in this compound, can profoundly influence the molecule's steric and electronic properties, thereby dictating its biological targets and chemical reactivity.[1]

Consequently, the unambiguous determination of its molecular structure is not merely an academic exercise; it is a critical prerequisite for understanding its function, ensuring purity, and enabling rational drug design or materials development. An erroneous structural assignment can lead to the misinterpretation of biological data and wasted resources.

This guide provides a comprehensive, field-proven strategy for the complete structure elucidation of this compound. We will move beyond a simple listing of techniques to explain the causality behind the experimental choices, demonstrating how a multi-faceted spectroscopic approach provides a self-validating system for structural confirmation. The narrative will integrate data from mass spectrometry, infrared and UV-Vis spectroscopy, and a suite of advanced nuclear magnetic resonance experiments to build the molecular structure piece by piece.

The Elucidation Workflow: An Integrated Spectroscopic Approach

The modern approach to structure elucidation is a synergistic one, where each analytical technique provides a unique and complementary piece of the puzzle. Our workflow begins with determining the molecular formula and proceeds through the identification of functional groups and the mapping of the complete atomic connectivity.

Caption: Overall workflow for the structure elucidation of this compound.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before attempting to assemble a structure, we must know the constituent parts. HRMS is the definitive technique for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can distinguish between ions of the same nominal mass but different elemental formulas.

Protocol: HRMS via Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the ESI-Time of Flight (TOF) mass spectrometer using a known standard immediately prior to the run to ensure mass accuracy.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode, as the pyrimidine nitrogen atoms are readily protonated, to observe the [M+H]⁺ ion.

-

Data Analysis: Use the instrument software to calculate the elemental composition for the observed accurate mass of the [M+H]⁺ ion, constraining the search to C, H, N, and O atoms.

Expected Results: For this compound (C₆H₆N₂O), the exact mass is 122.0480. The HRMS experiment should yield an [M+H]⁺ ion with an m/z value extremely close to 123.0553. This finding allows for the calculation of the Degree of Unsaturation (DBE) .

-

DBE = C - H/2 - X/2 + N/2 + 1

-

DBE = 6 - 6/2 + 2/2 + 1 = 5

A DBE of 5 is consistent with an aromatic ring (4 DBEs: 3 double bonds + 1 ring) and one additional double bond (the carbonyl group, C=O).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and powerful method for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[2] For this specific molecule, the most critical absorptions will be the aldehyde C=O and C-H stretches, alongside the characteristic vibrations of the substituted pyrimidine ring.[3]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum.

Data Presentation: Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |

| ~2850 & ~2750 | Medium | Aldehyde C-H Stretch | The presence of two bands, one of which is at an unusually low frequency, is characteristic of an aldehyde C-H bond (Fermi resonance). |

| ~1705-1685 | Strong | Carbonyl (C=O) Stretch | Conjugation with the aromatic pyrimidine ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm⁻¹). |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N Stretches | These absorptions are characteristic of the pyrimidine ring vibrations.[4] |

| ~3050-3000 | Weak-Medium | Aromatic C-H Stretch | Corresponds to the C-H bonds on the pyrimidine ring. |

| ~2950-2850 | Weak-Medium | Aliphatic C-H Stretch | Corresponds to the methyl (CH₃) group. |

The combined HRMS and FTIR data strongly support a molecular formula of C₆H₆N₂O containing a conjugated aldehyde and a substituted aromatic ring.

Part 2: The Core Analysis - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the atomic-level map of the molecule. By analyzing the chemical shifts, signal multiplicities, and correlations between nuclei, we can definitively establish the connectivity of the atoms.[5][6]

Protocol: General NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle and a relaxation delay of at least 2 seconds to ensure quantitative accuracy of integrals.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

2D NMR Acquisition: Using the same sample, acquire a suite of 2D spectra, including COSY, HSQC, and HMBC experiments. These experiments are crucial for establishing correlations.[7]

¹H and ¹³C NMR: Assigning the Pieces

Trustworthiness: The predicted chemical shifts are based on established principles of substituent effects in heterocyclic systems. The electron-withdrawing nature of the nitrogen atoms and the aldehyde group significantly deshields adjacent protons and carbons, causing them to resonate at higher chemical shifts (further downfield).

Data Presentation: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Atom Label | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) | Rationale |

| -CHO | ~9.9 - 10.1 | Singlet (s) | ~190 - 193 | Highly deshielded aldehyde proton and carbon. No adjacent protons for coupling. |

| H-5 | ~7.3 - 7.5 | Doublet (d) | ~120 - 125 | Aromatic proton adjacent to the methyl group. Coupled to H-6. |

| H-6 | ~8.8 - 9.0 | Doublet (d) | ~157 - 160 | Aromatic proton between two electron-withdrawing nitrogen atoms, highly deshielded. Coupled to H-5. |

| -CH₃ | ~2.6 - 2.8 | Singlet (s) | ~22 - 25 | Aliphatic methyl protons. No adjacent protons for coupling. |

| C-2 | - | - | ~152 - 155 | Carbon bearing the aldehyde group, deshielded by N and O. |

| C-4 | - | - | ~165 - 168 | Carbon bearing the methyl group, deshielded by N. |

Note: The exact chemical shifts can vary based on solvent and concentration.

2D NMR: Assembling the Puzzle with HMBC

Expertise & Experience: While ¹H and ¹³C NMR provide the fragments, 2D correlation experiments like the Heteronuclear Multiple Bond Correlation (HMBC) spectrum are essential to prove their connectivity. HMBC reveals correlations between protons and carbons that are separated by 2 or 3 bonds, acting as a molecular "GPS" to place the substituents correctly.

Authoritative Grounding: The HMBC experiment is the cornerstone of modern structure elucidation, allowing for the unambiguous assembly of molecular fragments by mapping long-range H-C connectivities.[8]

Caption: Key 2- and 3-bond HMBC correlations confirming the substituent positions.

Trustworthiness through Self-Validation:

-

Aldehyde Placement: The aldehyde proton (~10.0 ppm) must show a correlation to the carbon it's attached to (C-2, ~153 ppm) and the adjacent ring carbon (C-6, ~158 ppm). This definitively places the aldehyde at the C-2 position.

-

Methyl Placement: The methyl protons (~2.7 ppm) must show correlations to the carbon they are attached to (C-4, ~166 ppm) and the adjacent ring carbon (C-5, ~122 ppm). This confirms the methyl group is at the C-4 position.

-

Ring Proton Confirmation: The ring proton H-6 (~8.9 ppm) will show correlations to C-2 and C-4, confirming its position between the two substituted carbons. The other ring proton, H-5 (~7.4 ppm), will show correlations to C-4 and C-6, validating the overall substitution pattern.

The combination of COSY (which would show a correlation between H-5 and H-6), HSQC (linking H-5 to C-5 and H-6 to C-6), and these key HMBC correlations provides an undeniable, interlocking proof of the structure.

Part 3: Corroborative Evidence and Final Confirmation

UV-Vis Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. While not a primary tool for structure determination, it can serve as a useful fingerprint and confirm the presence of a conjugated system. Pyrimidine derivatives typically exhibit strong π → π* transitions.[9][10]

Protocol: UV-Vis Spectrum Acquisition

-

Solvent Blank: Fill a quartz cuvette with the chosen solvent (e.g., ethanol) and record a baseline spectrum.

-

Sample Preparation: Prepare a very dilute solution of the compound in the same solvent to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

-

Acquisition: Record the spectrum from approximately 200 to 400 nm.

-

Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Expected Results: For this compound, one would expect to observe strong π → π* transitions characteristic of the substituted pyrimidine ring, likely in the range of 250-280 nm. A weaker n → π* transition from the carbonyl group may be observed at longer wavelengths (>300 nm).[11]

Conclusion: A Synthesized and Self-Validated Structural Assignment

The structure of this compound is confirmed through the logical synthesis of complementary data from multiple, independent analytical techniques.

-

HRMS established the elemental formula as C₆H₆N₂O and a degree of unsaturation of 5.

-

FTIR confirmed the presence of key functional groups: a conjugated aldehyde and an aromatic ring system.

-

¹H and ¹³C NMR provided the inventory of all unique proton and carbon environments, consistent with the proposed structure.

-

2D NMR (COSY, HSQC, and HMBC) served as the definitive architectural tool, piecing together the molecular fragments and unambiguously establishing the 2,4-substitution pattern on the pyrimidine ring.

-

UV-Vis spectroscopy provided corroborating evidence of the conjugated electronic system.

Caption: Final confirmed structure with key validating spectroscopic data.

References

-

Journal of Chemical and Pharmaceutical Sciences. (2014). Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

-

Scribd. General Methods of Structure Elucidation. [Link]

-

Preprints.org. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]

-

PubMed Central (PMC). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors. [Link]

-

PubMed Central (PMC). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. [Link]

-

PubMed. (2003). Synthesis, structure elucidation, and olfactometric analysis of lilac aldehyde and lilac alcohol stereoisomers. [Link]

-

Eberhard Karls Universität Tübingen. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]

-

ResearchGate. IR, NMR spectral data of pyrimidine derivatives. [Link]

-

PubChem. 4-Methylpyridine-2-carbaldehyde. [Link]

-

Royal Society of Chemistry. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]

-

PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

-

IOSR Journal of Applied Chemistry. Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. [Link]

-

ResearchGate. FT-IR data of pyrimidine derivatives compounds. [Link]

-

ACS Publications. N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. [Link]

-

ResearchGate. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. [Link]

-

Wiley Online Library. (1987). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

Oriental Journal of Chemistry. Mass spectral fragmentation modes of pyrimidine derivatives. [Link]

-

MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization.... [Link]

-

HAL Open Science. (2025). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. [Link]

-

Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones.... [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis, structure elucidation, and olfactometric analysis of lilac aldehyde and lilac alcohol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP00198F [pubs.rsc.org]

- 11. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methylpyrimidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

A Note to the Reader: Initial research for "4-Methylpyrimidine-2-carbaldehyde" did not yield sufficient specific data for a comprehensive technical guide. Consequently, this guide focuses on the closely related and well-documented isomer, 2-Methylpyrimidine-4-carbaldehyde (CAS 1004-17-7) , a valuable building block in medicinal chemistry.

Introduction

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their ability to mimic endogenous nucleobases and interact with a wide array of biological targets.[1][2] Among the vast library of pyrimidine-based synthons, 2-Methylpyrimidine-4-carbaldehyde stands out as a versatile intermediate. Its strategic placement of a reactive aldehyde group and a methyl substituent on the pyrimidine ring allows for diverse functionalization, making it a key precursor in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of 2-Methylpyrimidine-4-carbaldehyde is fundamental for its use in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of 2-Methylpyrimidine-4-carbaldehyde

| Property | Value | Source |

| CAS Number | 1004-17-7 | [3][4] |

| Molecular Formula | C₆H₆N₂O | [5] |

| Molecular Weight | 122.12 g/mol | [5] |

| Appearance | Beige solid | [6] |

| Storage Temperature | 2-8°C | [3][6] |

Spectroscopic Characterization:

Spectroscopic analysis is crucial for confirming the identity and purity of 2-Methylpyrimidine-4-carbaldehyde. While specific spectra for this compound are not widely published, the expected NMR and IR signals can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehyde proton (CHO) in the downfield region (typically δ 9-10 ppm). The pyrimidine ring protons will appear as distinct signals, and a singlet for the methyl group (CH₃) will be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group at a low field (around δ 190 ppm). Signals for the carbon atoms of the pyrimidine ring and the methyl group will also be present.[7][8][9][10][11]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1680-1715 cm⁻¹.

Synthesis of 2-Methylpyrimidine-4-carbaldehyde

The synthesis of 2-Methylpyrimidine-4-carbaldehyde can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: Hydrolysis of a Protected Acetal

One of the most direct methods for obtaining 2-Methylpyrimidine-4-carbaldehyde is through the acidic hydrolysis of its dimethyl acetal precursor, 4-(dimethoxymethyl)-2-methylpyrimidine.[12] This method is advantageous as it utilizes a stable precursor and the deprotection step is typically high-yielding.

Experimental Protocol: Hydrolysis of 4-(Dimethoxymethyl)-2-methylpyrimidine [12]

-

Reaction Setup: To a solution of 48% hydrobromic acid in water (10 mL), add 4-(dimethoxymethyl)-2-methylpyrimidine (4.5 g, 26.7 mmol).

-

Reaction Execution: Stir the mixture at room temperature for 2 hours.

-

Work-up:

-

Dilute the reaction mixture with water.

-

Wash the aqueous layer with diethyl ether (2x) to remove any organic impurities.

-

Carefully neutralize the aqueous layer with a saturated solution of sodium carbonate.

-

Extract the product with ethyl acetate (2x).

-

-

Isolation: The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield 2-Methylpyrimidine-4-carbaldehyde.

Causality Behind Experimental Choices: The use of a strong acid like HBr is essential to efficiently cleave the acetal protecting group. The washing and extraction steps are critical for isolating the aldehyde from the aqueous reaction medium and any byproducts. Neutralization is performed carefully to avoid degradation of the product.

Caption: Hydrolysis of the dimethyl acetal to the aldehyde.

Method 2: Oxidation of the Corresponding Alcohol

Another common synthetic strategy for preparing aldehydes is the oxidation of the corresponding primary alcohol, in this case, (2-methylpyrimidin-4-yl)methanol. A variety of oxidizing agents can be employed for this transformation.

Rationale: This method is a classic and reliable way to introduce an aldehyde functionality. The choice of oxidant is crucial to avoid over-oxidation to the carboxylic acid. Milder oxidizing agents are generally preferred.

Caption: Oxidation of the primary alcohol to the aldehyde.

Chemical Reactivity and Synthetic Utility

The aldehyde functionality of 2-Methylpyrimidine-4-carbaldehyde is the primary site of its reactivity, allowing for a wide range of chemical transformations. These reactions are instrumental in building more complex molecular scaffolds for drug discovery.

Reductive Amination

Reductive amination is a powerful tool for introducing diverse amine functionalities. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine. This reaction is a cornerstone for creating libraries of compounds for structure-activity relationship (SAR) studies.

Wittig and Horner-Wadsworth-Emmons Reactions

These olefination reactions allow for the conversion of the aldehyde group into a carbon-carbon double bond, providing a route to vinyl-substituted pyrimidines. These products can serve as intermediates for further functionalization, such as in cross-coupling reactions.

Condensation Reactions

The aldehyde group can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds. This provides access to a variety of substituted pyrimidine derivatives with extended conjugation.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, and aldehydes like 2-Methylpyrimidine-4-carbaldehyde serve as key starting materials for the synthesis of a multitude of biologically active compounds.[1][13]

Precursor for Kinase Inhibitors

Many kinase inhibitors feature a pyrimidine core that mimics the adenine ring of ATP, enabling them to bind to the ATP-binding site of kinases. The aldehyde group of 2-Methylpyrimidine-4-carbaldehyde can be elaborated to introduce various side chains that can interact with specific residues in the kinase active site, leading to potent and selective inhibition.

Synthesis of Fused Heterocyclic Systems

The reactivity of the aldehyde group allows for its participation in cyclization reactions to form fused heterocyclic systems. For example, it can be a key component in the synthesis of pyrido[2,3-d]pyrimidines and other fused systems that often exhibit interesting pharmacological properties.

Caption: Synthetic pathways from 2-Methylpyrimidine-4-carbaldehyde.

Conclusion

2-Methylpyrimidine-4-carbaldehyde is a highly valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide a gateway to a vast chemical space of pyrimidine derivatives. As the demand for novel therapeutics continues to grow, the importance of such key intermediates in the drug discovery and development pipeline remains paramount. This guide serves as a foundational resource for researchers looking to leverage the synthetic potential of 2-Methylpyrimidine-4-carbaldehyde in their quest for new and effective medicines.

References

-

Dambaev, A. V., Kolesnik, D. A., Yakovlev, I. P., & Semakova, T. L. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings, 16(1), 104. [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]

-

Growing Science. (2021). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Current Chemistry Letters. [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

MDPI. (n.d.). Chemistry Proceedings | Free Full-Text | Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | Notes. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates. [Link]

-

University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. [Link]

-

Elsevier. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Shanghai Rlavie Technology Co., ltd. (n.d.). 2-Methylpyrimidine-4-Carboxaldehyde|CAS 1004-17-7. [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. [Link]

-

LookChem. (n.d.). Heterocyclic compound. [Link]

-

Taylor & Francis. (n.d.). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. [Link]

-

CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance) For most organic comp. [Link]

-

MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

PubMed. (n.d.). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. [Link]

-

National Institutes of Health. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

PubMed. (2011). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. [Link]

-

National Institutes of Health. (2013). Deconvoluting the Reactivity of Two Intermediates Formed From Modified Pyrimidines. [Link]

-

National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]

-

ChemRxiv. (2023). Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: a Nonadiabatic Molecular Dynamics Study. [Link]

-

ResearchGate. (2017). (PDF) Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. [Link]

-

Science Madness. (n.d.). 9. [Link]

-

PubChem. (n.d.). 2-Cyclopropyl-4-methylpyrimidine-5-carbaldehyde. [Link]

-

PubChem. (n.d.). 4-Methylpyridine-2-carbaldehyde. [Link]

-

ResearchGate. (n.d.). Oxidation of methanol, ethylene glycol, and isopropanol with human alcohol dehydrogenases and the inhibition by ethanol and 4-methylpyrazole. [Link]

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Methylpyrimidine-4-carboxaldehyde | 1004-17-7 [chemicalbook.com]

- 4. 2-Methylpyrimidine-4-carboxaldehyde CAS#: 1004-17-7 [amp.chemicalbook.com]

- 5. 1004-17-7 | 2-Methylpyrimidine-4-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]

- 6. 2-Methylpyrimidine-4-Carboxaldehyde|CAS 1004-17-7 [rlavie.com]

- 7. rsc.org [rsc.org]

- 8. chemistry.utah.edu [chemistry.utah.edu]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. nmr.ceitec.cz [nmr.ceitec.cz]

- 11. researchgate.net [researchgate.net]

- 12. 2-Methylpyrimidine-4-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 4-Methylpyrimidine-2-carbaldehyde

Introduction: The Strategic Importance of 4-Methylpyrimidine-2-carbaldehyde in Synthetic Chemistry

This compound is a heterocyclic aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. The pyrimidine core is a "privileged scaffold," forming the basis of nucleobases like thymine and cytosine, and is a recurring motif in a vast array of pharmacologically active compounds.[1] The strategic placement of a methyl group at the 4-position and a highly reactive carbaldehyde group at the 2-position imparts a unique reactivity profile, making it a versatile building block for the synthesis of complex molecular architectures.[2][3] This guide provides an in-depth exploration of the reactivity of this compound, offering both mechanistic insights and practical, field-proven experimental protocols for its derivatization.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity, rendering the 2, 4, and 6 positions susceptible to nucleophilic attack, while electrophilic substitution is generally disfavored and, when forced, occurs at the 5-position.[4] The aldehyde functionality at the 2-position, being a potent electrophile, serves as the primary handle for a wide range of chemical transformations.[1] Understanding the interplay between the reactivity of the pyrimidine ring and the aldehyde group is crucial for designing efficient and selective synthetic routes.

Synthesis of this compound

The synthesis of pyrimidine carbaldehydes can be achieved through various methods, most commonly involving the oxidation of the corresponding methyl or hydroxymethyl derivatives.[5] For this compound, a plausible and efficient synthetic route involves the selective oxidation of 2,4-dimethylpyrimidine.

Experimental Protocol: Oxidation of 2,4-Dimethylpyrimidine

This protocol is based on the Riley oxidation, which utilizes selenium dioxide for the selective oxidation of a methyl group adjacent to a nitrogen atom in a heterocyclic ring.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, suspend selenium dioxide (1.1 eq.) in a suitable solvent such as dioxane or a mixture of dioxane and water.

-

Addition of Substrate: Add 2,4-dimethylpyrimidine (1.0 eq.) to the suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the black selenium precipitate through a pad of Celite.

-

Extraction: Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 2,4-Dimethylpyrimidine | 1.0 eq. | Starting Material |

| Selenium Dioxide | 1.1 eq. | Oxidizing Agent |

| Dioxane/Water | - | Solvent |

| Temperature | 100-110 °C | Reaction Temperature |

| Time | 4-8 hours | Reaction Duration |

| Expected Yield | 50-70% |

Reactivity of the Aldehyde Group: A Gateway to Molecular Diversity

The carbaldehyde group is the most reactive site in this compound for a plethora of transformations, primarily driven by the electrophilicity of the carbonyl carbon.[6][7]

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol.[8]

Mechanism of Nucleophilic Addition:

Caption: General mechanism of nucleophilic addition to an aldehyde.

The addition of organometallic reagents, such as Grignard reagents, is a powerful method for C-C bond formation.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq.) dropwise.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for an additional 2 hours.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. Purify the crude product by column chromatography to yield the corresponding secondary alcohol.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| This compound | 1.0 eq. | Electrophile |

| Phenylmagnesium bromide | 1.2 eq. | Nucleophile |

| Anhydrous THF | - | Solvent |

| Temperature | 0 °C to RT | Reaction Temperature |

| Expected Yield | 70-90% |

Wittig Reaction

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes using a phosphonium ylide.[9][10][11] This reaction is particularly valuable for its predictability and functional group tolerance.[12]

Wittig Reaction Workflow:

Caption: Workflow for the Wittig olefination reaction.

Step-by-Step Methodology:

-

Ylide Preparation: In a flame-dried flask under nitrogen, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF. Cool to 0 °C and add n-butyllithium (1.1 eq.) dropwise. Stir the resulting orange-red solution for 1 hour at 0 °C.

-

Reaction with Aldehyde: Add a solution of this compound (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with water. Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to obtain the alkene product. The stereochemical outcome (E/Z) will depend on the nature of the ylide (stabilized ylides tend to give E-alkenes, while non-stabilized ylides favor Z-alkenes).[9]

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| Benzyltriphenylphosphonium chloride | 1.1 eq. | Ylide Precursor |

| n-Butyllithium | 1.1 eq. | Base |

| This compound | 1.0 eq. | Electrophile |

| Expected Yield | 60-85% |

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[13][14]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 eq.).

-

Reaction: Stir the mixture at room temperature for 2-4 hours. A precipitate of the product may form.

-

Isolation: If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| This compound | 1.0 eq. | Electrophile |

| Malononitrile | 1.1 eq. | Active Methylene Compound |

| Piperidine | 0.1 eq. | Catalyst |

| Expected Yield | 85-95% |

Oxidation

The aldehyde group can be readily oxidized to a carboxylic acid, a valuable functional group for further derivatization, such as amide bond formation.[15]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Oxidant Addition: Add a solution of an oxidizing agent, such as potassium permanganate or Jones reagent (CrO₃/H₂SO₄), dropwise at 0 °C.

-

Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up: Quench the excess oxidant (e.g., with isopropanol for KMnO₄). Filter the mixture, acidify the filtrate with HCl to precipitate the carboxylic acid.

-

Isolation: Collect the solid product by filtration and dry.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| This compound | 1.0 eq. | Substrate |

| Potassium Permanganate | ~1.5 eq. | Oxidizing Agent |

| Expected Yield | 60-80% |

Reduction

The aldehyde can be selectively reduced to a primary alcohol, providing another key intermediate for further synthetic manipulations.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 eq.) in methanol or ethanol at 0 °C.

-

Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise, keeping the temperature below 10 °C.

-

Reaction: Stir the reaction at room temperature for 1-2 hours.

-

Work-up: Quench the reaction by the addition of water. Remove the solvent under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with ethyl acetate. The combined organic layers are dried and concentrated. Purify by column chromatography if necessary.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| This compound | 1.0 eq. | Substrate |

| Sodium Borohydride | 1.5 eq. | Reducing Agent |

| Expected Yield | 90-98% |

Reactivity of the Pyrimidine Ring

While the aldehyde group is the primary site of reactivity, the electron-deficient pyrimidine ring can also undergo nucleophilic aromatic substitution (SNAAr), particularly if a suitable leaving group is present at the 2, 4, or 6 positions. In the case of this compound, the aldehyde at the 2-position is not a leaving group. However, derivatization of the methyl group or introduction of a leaving group at the 6-position could open up avenues for ring substitution reactions.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block in synthetic organic chemistry. Its reactivity is dominated by the electrophilic nature of the carbaldehyde group, which readily undergoes a wide array of transformations including nucleophilic additions, olefinations, condensations, oxidations, and reductions. The strategic manipulation of this aldehyde functionality, coupled with the inherent electronic properties of the pyrimidine scaffold, provides chemists with a powerful tool for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further exploration of the interplay between the substituents and the pyrimidine core will undoubtedly continue to unveil new synthetic possibilities and contribute to the advancement of chemical sciences.

References

- ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds with Pyrimidine-4-carbaldehydes as Key Intermediates.

- Benchchem. (n.d.). 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde | 185040-32-8.

- Chem-Impex. (n.d.). 4-méthylamino-2-méthylsulfanyl-pyrimidine-5-carbaldéhyde.

- Wikipedia. (2024). Pyrimidine.

- ACS Publications. (n.d.). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction | The Journal of Organic Chemistry.